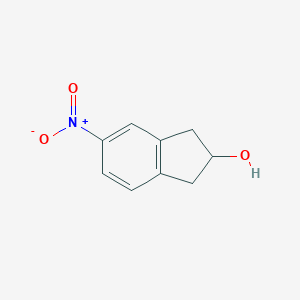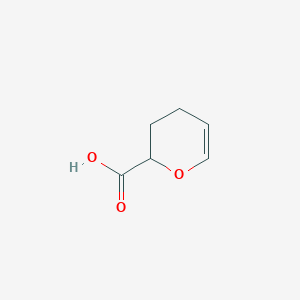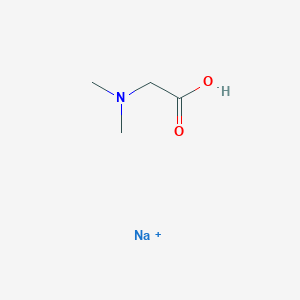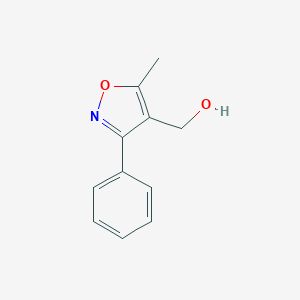
2-Hydroxy-5-nitroindane
Descripción general
Descripción
Tiviciclovir es un análogo de guanosina antiviral conocido por su eficacia en la inhibición del virus de la hepatitis B. Es un potente agente antiviral que ha demostrado ser prometedor en el tratamiento de diversas infecciones virales, incluidas las causadas por los virus del herpes simple tipo 1 y 2, y el virus de la varicela-zóster .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Tiviciclovir implica la modificación de la guanosina para introducir propiedades antivirales. Las rutas sintéticas y las condiciones de reacción específicas son propietarias y la información detallada no está fácilmente disponible en fuentes públicas. se sabe que la síntesis implica múltiples pasos de reacciones químicas, incluidas la sustitución nucleofílica y las estrategias de protección-desprotección .
Métodos de producción industrial
La producción industrial de Tiviciclovir normalmente implica la síntesis química a gran escala utilizando reactores automatizados y medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final. El proceso de producción está diseñado para ser eficiente y escalable para satisfacer las demandas de las aplicaciones farmacéuticas .
Análisis De Reacciones Químicas
Tipos de reacciones
Tiviciclovir sufre diversas reacciones químicas, incluidas:
Oxidación: Tiviciclovir se puede oxidar para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en Tiviciclovir.
Sustitución: Las reacciones de sustitución nucleofílica son comunes en la síntesis y modificación de Tiviciclovir.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como la azida de sodio y los tioles se emplean en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de Tiviciclovir, que pueden tener diferentes propiedades antivirales y perfiles farmacocinéticos .
Aplicaciones Científicas De Investigación
Tiviciclovir ha sido ampliamente estudiado por sus propiedades antivirales. Sus aplicaciones incluyen:
Química: Se utiliza como compuesto modelo para estudiar análogos de nucleósidos.
Biología: Investigado por sus efectos sobre la replicación viral y los mecanismos celulares.
Medicina: Se utiliza en el tratamiento de la hepatitis B y otras infecciones virales.
Industria: Employed in the development of antiviral drugs and therapeutic agents
Mecanismo De Acción
Tiviciclovir ejerce sus efectos antivirales inhibiendo la ADN polimerasa viral, evitando así la replicación del ADN viral. Es un profármaco que se convierte en su forma activa por las enzimas celulares. La forma activa de Tiviciclovir se incorpora al ADN viral, lo que lleva a la terminación de la cadena y la inhibición de la replicación viral .
Comparación Con Compuestos Similares
Compuestos similares
Aciclovir: Otro análogo de guanosina utilizado para tratar infecciones por herpes simple y varicela-zóster.
Valaciclovir: El éster L-valina del aciclovir, utilizado para indicaciones similares.
Famciclovir: A prodrug of penciclovir, used to treat herpesvirus infections
Singularidad
Tiviciclovir es único en su inhibición específica del virus de la hepatitis B y su potencial para tratar una gama más amplia de infecciones virales en comparación con otros análogos de guanosina. Su eficacia y propiedades farmacocinéticas lo convierten en un compuesto valioso en la terapia antiviral .
Propiedades
IUPAC Name |
5-nitro-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3,9,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPGHIYRAUSHOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395035 | |
| Record name | 2-Hydroxy-5-nitroindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16513-67-0 | |
| Record name | 2-Hydroxy-5-nitroindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)





